5-ethyl-1H-1,2,3,4-tetrazole

pKa bioisostere acidity

Researchers requiring a mid-chain 5-alkyl-tetrazole for carboxylic acid bioisosteric replacement often face inconsistent pKa and LogP profiles when substituting analogs. 5-Ethyl-1H-tetrazole (pKa ≈5.09, LogP ≈0.05-0.3) provides the optimal balance between the excessive hydrophilicity of unsubstituted tetrazole and the excessive lipophilicity of the propyl analog. • Enables rational SAR optimization of potency and permeability without sacrificing aqueous solubility • Serves as a benchmark substrate for evaluating tetrazole cycloaddition methodologies (yields up to 98%) • Supplied with documented purity and characterization to ensure reproducible thermal stability assessments

Molecular Formula C3H6N4
Molecular Weight 98.11 g/mol
CAS No. 16687-59-5
Cat. No. B096326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1H-1,2,3,4-tetrazole
CAS16687-59-5
Molecular FormulaC3H6N4
Molecular Weight98.11 g/mol
Structural Identifiers
SMILESCCC1=NNN=N1
InChIInChI=1S/C3H6N4/c1-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7)
InChIKeyKYRMPMCAOPMOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1H-tetrazole: A Mid-Chain Tetrazole Building Block


5-Ethyl-1H-tetrazole (CAS 16687-59-5) is a 5-alkyl-substituted tetrazole with a molecular formula of C₃H₆N₄ and a molecular weight of 98.11 g/mol [1]. Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom, widely employed as bioisosteric replacements for carboxylic acids in medicinal chemistry due to their comparable pKa values and metabolic stability [2]. The 5-ethyl derivative occupies a strategic position within the homologous series of 5-n-alkyl-1H-tetrazoles, offering a distinct balance of acidity, lipophilicity, and steric profile that differentiates it from the unsubstituted parent, the shorter methyl analog, and the longer propyl analog [3].

Why 5-Ethyl-1H-tetrazole Cannot Be Replaced


5-Alkyl-1H-tetrazoles are not functionally interchangeable as building blocks, bioisosteres, or ligands. The nature of the C5 alkyl substituent directly modulates the NH acidity (pKa), the lipophilicity (LogP), the thermal stability, and the coordination geometry of the resulting metal complexes [1]. Even within the homologous series from hydrogen to n-propyl, these parameters shift in a non-linear fashion due to the interplay of inductive effects, tautomeric equilibria (1H vs. 2H forms), and steric demands [2]. Consequently, substituting 5-ethyl-1H-tetrazole with the unsubstituted, methyl, or propyl analog without re-optimizing the system can lead to altered bioavailability, unexpected reactivity, or failure of the desired supramolecular assembly [3]. The following quantitative evidence establishes the specific dimensions in which 5-ethyl-1H-tetrazole occupies a unique property space relative to its closest comparators.

5-Ethyl-1H-tetrazole: Key Property Comparisons


Acidity Balance: Intermediate pKa Profile

The acid dissociation constant (pKa) of 5-ethyl-1H-tetrazole in aqueous solution is approximately 5.09, which positions it between 1H-tetrazole (pKa ~4.9) and 5-methyl-1H-tetrazole (pKa ~5.56) [1][2]. This pKa value, comparable to that of acetic acid (pKa 4.76), makes the ethyl-substituted tetrazole a suitable carboxylic acid bioisostere with a distinct deprotonation profile: at physiological pH 7.4, the fraction of ionized species differs by approximately 5–10% compared to the methyl analog, which can be exploited to fine-tune membrane permeability versus aqueous solubility [3].

pKa bioisostere acidity carboxylic acid mimic

Lipophilicity Control: Near-Neutral LogP

The octanol-water partition coefficient (LogP) of 5-ethyl-1H-tetrazole ranges from approximately −0.24 to +0.33 depending on the estimation method (XLogP3 = 0.3; ACD/LogP = −0.2379) [1][2]. This value contrasts sharply with the unsubstituted 1H-tetrazole (XLogP3 = −0.5, ACD/LogP = −1.16) and 5-methyl-1H-tetrazole (LogP ≈ −0.49 to −0.91), both of which are significantly more hydrophilic, and with 5-propyl-1H-tetrazole (LogP ≈ 0.15 to 0.7), which leans more lipophilic . The ethyl group thus provides a near-neutral LogP that can enhance passive membrane permeability relative to the methyl analog without incurring the excessive lipophilicity and potential solubility penalties of the propyl analog.

LogP lipophilicity drug-like properties bioavailability

Thermal Stability: Decomposition Kinetics

The monomolecular thermal decomposition of 5-alkyl-1H-tetrazoles in the melt or in nitrobenzene solution follows first-order kinetics, with activation energies (Eₐ) typically in the range of 39–48 kcal mol⁻¹ and activation entropies (ΔS‡) of approximately +8 cal mol⁻¹ K⁻¹ [1]. While the study reports a range for the series, the 5-ethyl substituent imparts a distinct rate constant due to the electron-donating inductive effect of the ethyl group, which influences the reversible 1H ⇌ 2H tautomeric equilibrium that precedes ring opening [2]. The observed rate of nitrogen formation is a function of this pre-equilibrium, meaning that the thermal stability profile of 5-ethyl-1H-tetrazole cannot be inferred from that of the methyl or unsubstituted parent; each analog requires independent characterization for safety assessment in high-temperature processes or energetic formulations [3].

thermal decomposition activation energy energetic materials safety

Coordination Polymer Topology: Zn/Cd Frameworks

Under hydrothermal conditions employing in situ [2+3] cycloaddition of propionitrile and NaN₃, 5-ethyltetrazole (ET) forms distinct three-dimensional coordination polymers with Zn(II) and Cd(II) that differ fundamentally from those obtained with 5-methyltetrazole (MT) or 5-propyltetrazole (PT) [1]. Specifically, [Zn(ET)(IN)] (IN = isonicotinic acid) adopts a two-fold interpenetrated diamondoid network constructed from Zn–ET–IN honeycomb layers, whereas the methyl analog [Zn₂(MT)₃(IN)] forms a two-fold diamondoid network based on 2D Zn–MT wheel layers, and the propyl analog [Zn(PT)₂] crystallizes as a 3D coordination polymer built from Zn₆(PT)₆ wheels with a different diamondoid net [2]. The ethyl substituent thus sterically and electronically directs a unique supramolecular architecture, which in turn governs the luminescence properties: ET-based Zn and Cd polymers exhibit blue-light emission, positioning them as candidate materials for optical applications [3].

coordination polymers metal-organic frameworks in situ ligand synthesis luminescence

5-Ethyl-1H-tetrazole Application Scenarios


Medicinal Chemistry: Carboxylic Acid Bioisosteres

When designing analogs of carboxylic acid-containing leads (e.g., acetic acid or propionic acid derivatives), 5-ethyl-1H-tetrazole offers a pKa (≈5.09) that more closely mimics the acidity of the parent acid than the methyl analog, while its LogP (≈0.05 to 0.3) avoids the excessive hydrophilicity of the unsubstituted tetrazole (LogP ≈ −0.5 to −1.16) and the excessive lipophilicity of the propyl analog (LogP ≈ 0.15 to 0.7) [1]. This balanced profile can improve passive membrane permeability without sacrificing aqueous solubility, as supported by the LogD values (pH 5.5: −0.47; pH 7.4: −1.48) [2]. Procurement of 5-ethyl-1H-tetrazole is therefore indicated when structure-activity relationship (SAR) studies require an intermediate alkyl chain to optimize both potency and pharmacokinetic properties.

MOF Synthesis: In Situ Ligand Generation

For the hydrothermal synthesis of zinc- or cadmium-based metal-organic frameworks (MOFs) via in situ [2+3] cycloaddition, the choice of nitrile precursor determines the tetrazole ligand and thus the framework topology [3]. Using propionitrile (EtCN) as the reactant generates 5-ethyltetrazole (ET) in situ, which with Zn(II) and isonicotinic acid (IN) yields a two-fold interpenetrated diamondoid network based on honeycomb layers, structurally distinct from the wheel-layer architectures obtained with acetonitrile (forming MT) or butyronitrile (forming PT) [4]. Researchers targeting interpenetrated honeycomb-layer frameworks with blue-light luminescence should specifically procure propionitrile and related reagents to access the ET-based system.

Energetic Materials: Thermal Decomposition Safety

In the formulation of energetic composites, gas-generating agents, or high-temperature polymers, the thermal decomposition kinetics of the tetrazole component directly influence hazard classification and processing window. The activation energy for monomolecular decomposition of 5-substituted tetrazoles is substituent-dependent, varying over a range of approximately 9 kcal mol⁻¹ across the alkyl series [5]. Procurement of 5-ethyl-1H-tetrazole with documented purity and thermal characterization (e.g., DSC, TGA) is essential for reproducible safety assessments, as substituting a different 5-alkyl tetrazole based on cost or availability without re-characterization can lead to inaccurate predictions of decomposition onset temperature and rate.

Method Development: Synthetic Efficiency Benchmarking

When developing or evaluating synthetic routes to 5-substituted tetrazoles, 5-ethyl-1H-tetrazole serves as a representative mid-chain alkyl substrate for benchmarking reaction yields, atom economy, and green metrics against literature methods. Recent advances in deep eutectic solvent (DES) synthesis report yields of 68–90% for 5-substituted tetrazoles, while microwave-assisted and catalyst-free methods report yields up to 98% with atom economies ranging from 65 to 75% [6]. Using 5-ethyl-1H-tetrazole as the target product in such comparative studies allows for direct assessment of the influence of alkyl chain length on cycloaddition efficiency, providing procurement justification for method optimization projects.

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